Product packaging for 3-Bromo-5-chloroaniline hydrochloride(Cat. No.:)

3-Bromo-5-chloroaniline hydrochloride

Cat. No.: B13216418
M. Wt: 242.93 g/mol
InChI Key: UZLIGWVBCMNHOI-UHFFFAOYSA-N
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Description

3-Bromo-5-chloroaniline hydrochloride is a useful research compound. Its molecular formula is C6H6BrCl2N and its molecular weight is 242.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6BrCl2N B13216418 3-Bromo-5-chloroaniline hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H6BrCl2N

Molecular Weight

242.93 g/mol

IUPAC Name

3-bromo-5-chloroaniline;hydrochloride

InChI

InChI=1S/C6H5BrClN.ClH/c7-4-1-5(8)3-6(9)2-4;/h1-3H,9H2;1H

InChI Key

UZLIGWVBCMNHOI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1Cl)Br)N.Cl

Origin of Product

United States

The Significance of Halogenated Anilines in Advanced Organic Synthesis Research

Halogenated anilines are a class of organic compounds characterized by an aniline (B41778) core—a benzene (B151609) ring attached to an amino group (—NH₂)—further substituted with one or more halogen atoms (fluorine, chlorine, bromine, or iodine). These seemingly simple molecules are workhorses in the world of organic chemistry, prized for their utility as versatile intermediates in the synthesis of a vast array of more complex substances.

The strategic placement of halogen atoms on the aniline ring provides chemists with multiple reactive handles. The amino group can be readily modified through various reactions, such as acylation, alkylation, and diazotization, allowing for the introduction of diverse functional groups. Simultaneously, the halogen atoms serve as key sites for carbon-carbon and carbon-heteroatom bond-forming reactions. Seminal methodologies like the Suzuki, Heck, and Buchwald-Hartwig cross-coupling reactions, which are cornerstones of modern synthetic chemistry, rely on the reactivity of aryl halides.

The presence of halogens also profoundly influences the electronic properties of the aniline ring, affecting its reactivity and the properties of the final products. This electronic modulation is a critical tool for fine-tuning the biological activity of pharmaceutical candidates or the physical properties of advanced materials. Consequently, halogenated anilines are frequently encountered in the synthetic pathways of numerous commercial drugs, agricultural chemicals, and functional materials.

The Unique Role of 3 Bromo 5 Chloroaniline Hydrochloride As a Scaffold in Chemical Research

Strategies from Halogenated Nitrobenzenes

A common and effective precursor for the target molecule is 3-bromo-5-chloronitrobenzene. The primary transformation required is the reduction of the nitro group to an amine. This can be accomplished through catalytic hydrogenation or chemical reduction methods, each presenting unique advantages and challenges.

Catalytic Hydrogenation Methods and Selectivity Challenges

Catalytic hydrogenation is a widely used industrial method for the reduction of nitroarenes due to its efficiency and the production of cleaner byproducts. nih.gov However, the presence of halogen substituents on the aromatic ring introduces significant selectivity challenges. nih.gov The primary issue is the potential for hydrodehalogenation, where the carbon-halogen bond is cleaved, leading to the formation of undesired byproducts. mdpi.comimedpub.com

The ease of dehalogenation follows the trend I > Br > Cl > F. imedpub.com Therefore, in the hydrogenation of 3-bromo-5-chloronitrobenzene, the carbon-bromine bond is more susceptible to cleavage than the carbon-chlorine bond. The choice of catalyst, solvent, reaction temperature, and hydrogen pressure are all critical factors in maximizing the yield of the desired haloaniline while minimizing dehalogenation. researchgate.net

Platinum-based catalysts are often favored for their high hydrogenating ability and chemoselectivity. researchgate.net Studies have shown that modulating the electronic properties of the metal catalyst can suppress dehalogenation. mdpi.com For instance, electron-enriched palladium nanoparticles have demonstrated enhanced selectivity in the hydrogenation of halonitrobenzenes by generating partially negative-charged hydrogen species that are less likely to attack the carbon-halogen bond. mdpi.com

Table 1: Factors Influencing Selectivity in Catalytic Hydrogenation

Factor Influence on Selectivity Key Findings
Catalyst The nature of the metal and its support significantly impacts selectivity. imedpub.com Platinum-based catalysts often exhibit high chemoselectivity. researchgate.net Electron-rich catalysts can suppress dehalogenation. mdpi.com
Solvent Solvent properties can influence the reaction pathway. kaust.edu.sa The choice of solvent can affect both the rate and selectivity of the hydrogenation.
Temperature Higher temperatures can increase the rate of dehalogenation. nih.gov Optimization of temperature is crucial to balance reaction rate and selectivity.

| Pressure | Hydrogen pressure can affect the extent of hydrodehalogenation. researchgate.net | Careful control of pressure is necessary to achieve the desired outcome. |

Chemical Reduction Protocols (e.g., Iron Powder, Hydrazine (B178648) Hydrate)

Chemical reduction methods offer an alternative to catalytic hydrogenation, often providing better selectivity for halogenated nitroarenes. nih.gov These methods are particularly useful in laboratory settings.

Iron Powder in Acidic Media: The Béchamp reduction, using iron powder in the presence of an acid like acetic acid or hydrochloric acid, is a classic and reliable method for nitro group reduction. chemicalbook.com This method is generally tolerant of halogen substituents. For the synthesis of 3-bromo-2-chloroaniline (B183718) from 1-bromo-2-chloro-3-nitrobenzene, a mixture of iron powder in ethanol, water, and acetic acid has been used effectively. chemicalbook.com

Hydrazine Hydrate (B1144303): Catalytic transfer hydrogenation using hydrazine hydrate as a hydrogen source in the presence of a catalyst like palladium on carbon (Pd/C) is a highly efficient and selective method for reducing halogenated nitroarenes. nih.govorganic-chemistry.org This method avoids the need for handling flammable hydrogen gas. nih.gov The reaction conditions can be tuned to control selectivity; for instance, milder conditions can prevent dehalogenation, while more vigorous conditions (e.g., higher temperatures) can lead to the reduction of both the nitro group and the halogen. nih.govorganic-chemistry.org

Tin(II) Chloride (SnCl2): Another effective reagent for the reduction of nitroarenes is tin(II) chloride in a solvent such as ethanol. chemicalbook.comchemicalbook.com This method has been successfully applied to the synthesis of 3-bromo-2-chloroaniline from its corresponding nitro precursor. chemicalbook.comchemicalbook.com

Table 2: Comparison of Chemical Reduction Methods

Reducing Agent Typical Conditions Advantages Disadvantages
Iron Powder/Acid Fe, AcOH, EtOH/H₂O chemicalbook.com Cost-effective, good for halogenated substrates. Can require large excess of reagents, workup can be tedious.
Hydrazine Hydrate/Pd-C N₂H₄·H₂O, Pd/C, solvent (e.g., methanol) nih.govorganic-chemistry.org High selectivity, avoids H₂ gas, tunable conditions. nih.govorganic-chemistry.org Hydrazine is toxic, catalyst can be expensive.

| Tin(II) Chloride | SnCl₂, EtOH, reflux chemicalbook.comchemicalbook.com | Effective for a range of substrates. | Stoichiometric amounts of tin salts are produced as waste. |

Electrophilic Aromatic Substitution Approaches

An alternative synthetic strategy involves building the molecule through electrophilic aromatic substitution on a pre-existing aniline (B41778) or benzene (B151609) derivative.

Directed Halogenation via Activated Intermediates

Direct halogenation of anilines is often difficult to control due to the strong activating nature of the amino group, which can lead to multiple halogenations. libretexts.org Aniline itself reacts with bromine water to form a white precipitate of 2,4,6-tribromoaniline. wikipedia.org To achieve selective mono-halogenation, the reactivity of the amino group must be attenuated.

Recent advances have demonstrated palladium-catalyzed meta-C–H bromination of aniline derivatives. bohrium.comnih.gov This method overcomes the inherent ortho and para directing effects of the amino group, allowing for the introduction of a bromine atom at the meta position. bohrium.comnih.gov

Sequential Nitration and Reduction Strategies

A plausible route to 3-bromo-5-chloroaniline starts from 1-bromo-3-chlorobenzene (B44181). This approach involves introducing a nitro group, which is a precursor to the amine, followed by its reduction.

The synthesis of 1-bromo-3-chlorobenzene itself can be achieved through a multi-step process starting from nitrobenzene. This involves halogenation to introduce a chlorine atom at the meta position, followed by reduction of the nitro group to an amine. The resulting meta-chloroaniline can then undergo diazotization and subsequent reaction with a bromine source to yield 1-bromo-3-chlorobenzene. doubtnut.com

Once 1-bromo-3-chlorobenzene is obtained, nitration would introduce a nitro group. The directing effects of the existing halogen substituents would need to be carefully considered to achieve the desired 1-bromo-3-chloro-5-nitrobenzene (B1289393) isomer. Subsequent reduction of the nitro group would then yield the target 3-bromo-5-chloroaniline.

Functional Group Protection and Deprotection in Synthetic Routes

To control the reactivity and regioselectivity of electrophilic aromatic substitution reactions on anilines, protection of the amino group is a crucial strategy. libretexts.org

The most common protecting group for anilines is the acetyl group, forming an acetanilide. ijarsct.co.inlibretexts.org This is achieved by reacting the aniline with acetic anhydride (B1165640). ijarsct.co.inadamcap.com The acetyl group moderates the activating effect of the amino group, allowing for more controlled electrophilic substitution. libretexts.org For instance, acetylation of aniline allows for the controlled mononitration to yield para-nitroacetanilide in high yield. libretexts.org

Following the desired substitution reactions, the acetyl group can be removed by hydrolysis under acidic or basic conditions to regenerate the free amine. libretexts.orgcommonorganicchemistry.com For example, 4-bromo-2-chloroacetanilide can be hydrolyzed to 4-bromo-2-chloroaniline (B1269894) using hydrochloric acid in ethanol. adamcap.commedium.com

Another protecting group that has been employed is the di-tert-butyl dicarbonate (B1257347) (Boc) group. gsconlinepress.comgsconlinepress.com This has been used to protect 3-chloroaniline (B41212) for subsequent reactions. gsconlinepress.comgsconlinepress.com The Boc group can be removed under acidic conditions, for example, by stirring with 4M HCl in methanol. gsconlinepress.com

Table 3: Common Protecting Groups for Anilines

Protecting Group Protection Reagent Deprotection Conditions Key Features
Acetyl Acetic anhydride ijarsct.co.inadamcap.com Acidic (e.g., HCl/EtOH) or basic (e.g., KOH/EtOH) hydrolysis. libretexts.orgcommonorganicchemistry.com Moderates reactivity, allows for controlled substitution, forms crystalline derivatives. libretexts.orglibretexts.org

| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) gsconlinepress.comgsconlinepress.com | Acidic conditions (e.g., HCl/Methanol). gsconlinepress.com | Commonly used in peptide synthesis, offers alternative deprotection conditions. |

Novel Synthetic Pathways and Method Development

Recent advancements in synthetic organic chemistry have focused on developing more efficient and selective methods for the functionalization of aromatic rings. For complex molecules such as this compound, traditional synthetic routes can be lengthy and may lack precise control over the placement of substituents. Novel strategies, including the activation of aniline derivatives and the use of transition-metal catalysis, offer promising alternatives for creating highly substituted anilines with greater control and efficiency.

Utilization of N,N-Dialkylaniline N-Oxides

A novel, metal-free approach to the regioselective halogenation of anilines involves the temporary oxidation of N,N-dialkylanilines to their corresponding N,N-dialkylaniline N-oxides. scispace.comacs.org This strategy leverages the unique reactivity of the N-oxide functional group to control the position of halogenation on the electron-rich aromatic ring. scispace.com The weak N–O bond in the N-oxide intermediate can be activated by treatment with specific reagents, leading to a group transfer event and the formation of a halogenated aniline. scispace.comacs.org

Research has demonstrated that treating N,N-dialkylaniline N-oxides with thionyl halides, such as thionyl bromide (SOBr₂) or thionyl chloride (SOCl₂), provides a practical and convenient method for accessing specific aryl halides. scispace.comacs.org A key finding of this methodology is its high degree of regioselectivity, which is dependent on the choice of the thionyl halide. acs.org

Detailed studies have shown that the reaction of N,N-dimethylaniline N-oxides with thionyl bromide results in exclusive bromination at the para-position (4-position). acs.org In contrast, treatment with thionyl chloride leads to chlorination primarily at the ortho-position (2-position), with a 2-chloro/4-chloro selectivity ratio ranging from 3.6:1 to 6.6:1. acs.org This controlled halogenation is achieved without the need for Lewis acids or other exotic reagents. acs.org While this method does not directly produce the 3,5-disubstituted pattern of 3-bromo-5-chloroaniline in a single step from an unsubstituted aniline, it provides a powerful tool for the selective introduction of halogen atoms onto an aniline scaffold, which could be applied to an already substituted precursor.

The general transformation is notable for its operational simplicity and the use of readily available reagents. scispace.com The initial step involves the straightforward oxidation of the parent N,N-dialkylaniline to the bench-stable N-oxide, which is then subjected to the halogenation conditions. semanticscholar.org

Table 1: Regioselective Halogenation of N,N-Dimethylaniline N-Oxide with Thionyl Halides Data synthesized from research findings. acs.org

ReagentTemperature (°C)Major ProductRegioselectivity (ortho/para)Isolated Yield (%)
Thionyl chloride (SOCl₂)-782-Chloro-N,N-dimethylaniline3.6 : 169
Thionyl bromide (SOBr₂)-784-Bromo-N,N-dimethylanilineExclusive para61

Palladium-Catalyzed Directing Group Strategies

Palladium is a particularly effective catalyst for these transformations due to its versatility, functional group tolerance, and its ability to activate both sp² and sp³ C–H bonds. nih.govsnnu.edu.cn For aniline derivatives, a directing group is typically installed on the nitrogen atom. This group forms a cyclometalated intermediate with the palladium catalyst, a key step that facilitates the cleavage of a proximal C–H bond. nih.gov The vast majority of directing groups for anilines guide functionalization to the ortho position of the aromatic ring. uva.es

Strategies have been developed for various C–H functionalization reactions, including:

C–C Bond Formation (Arylation): Unprotected anilines can be selectively arylated at the ortho position using a specialized cooperating ligand like [2,2′-bipyridin]-6(1H)-one, which prevents the competing N-arylation reaction. uva.es Carbamate directing groups have also been successfully used for the ortho-arylation of anilines with diazonium salts under mild, room-temperature conditions. nih.gov

C–N Bond Formation (Amination): Palladium catalysis has been utilized for the construction of C–N bonds, which are critical features in many biologically active molecules. nih.gov These reactions can proceed either intramolecularly to form heterocycles or intermolecularly with an external nitrogen source. nih.gov

While highly effective for ortho-functionalization, achieving substitution at the meta or para positions, as required for the synthesis of 3-bromo-5-chloroaniline, presents a greater challenge. The development of directing groups capable of guiding catalysts to more remote C–H bonds is an active and complex area of research. Synthesizing a 3,5-disubstituted aniline using this method would likely require a multi-step process or the design of a sophisticated directing group and substrate system specifically engineered for meta-halogenation.

Table 2: Examples of Directing Groups in Palladium-Catalyzed C–H Functionalization of Anilines Data synthesized from research findings. uva.esnih.gov

Directing Group / LigandReaction TypePosition SelectivityKey Features
[2,2′-bipyridin]-6(1H)-one (Ligand)ArylationOrthoEnables direct arylation of unprotected anilines; avoids N-arylation. uva.es
CarbamateArylationOrthoFunctions with diazonium salts at room temperature without an external oxidant or base. nih.gov
Pyridine / Oxime EthersAminationOrthoUsed for intermolecular C-N bond formation with primary amides as the nitrogen source. nih.gov

Reactivity Profiles and Mechanistic Investigations of 3 Bromo 5 Chloroaniline Hydrochloride

Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Moiety

Electrophilic aromatic substitution (EAS) on the 3-bromo-5-chloroaniline (B31250) ring is heavily influenced by the directing effects of the substituents and the nature of the reaction medium. The amino group is a powerful activating group that directs incoming electrophiles to the ortho and para positions. chemistrysteps.com

The regiochemical outcome of electrophilic substitution on 3-bromo-5-chloroaniline is a result of the combined directing influence of the amino, bromo, and chloro groups. All three substituents direct incoming electrophiles to the C2, C4, and C6 positions. However, the powerful activating effect of the amino group makes these positions significantly more nucleophilic. The final product distribution is often governed by steric hindrance and reaction conditions.

Bromination : In electrophilic bromination, the substitution is predicted to occur at the positions activated by the amine. The most likely position for monosubstitution is C4, which is para to the amino group and ortho to both halogen substituents. This position is sterically less hindered compared to the C2 and C6 positions, which are flanked by the existing halogen and amino groups. Studies on the bromination of meta-substituted anilines using reagents like N-bromosuccinimide (NBS) have shown that regioselectivity can be markedly dependent on the polarity of the solvent. lookchem.com In some cases, reaction conditions can be tuned to favor specific isomers. lookchem.com

Nitration and Sulfonation : These reactions are typically carried out in strong acidic conditions. Under these conditions, the aniline nitrogen is protonated to form the anilinium ion (-NH3+). This group is strongly deactivating and a meta-director. learncbse.in Therefore, nitration of aniline in an acidic medium often yields a significant amount of the meta-substituted product. learncbse.inbyjus.com For 3-bromo-5-chloroaniline hydrochloride, the -NH3+ group would direct the incoming electrophile (e.g., NO2+) to the C2 and C6 positions (which are meta to the anilinium group). The existing halogen substituents also direct to these same positions, reinforcing this regiochemical preference.

The table below summarizes the expected major products for the electrophilic aromatic substitution of the free aniline form.

ReactionReagentExpected Major Product PositionRationale
Bromination Br₂ / FeBr₃4-positionThe -NH₂ group is a strong para-director, and this position is the most sterically accessible.
Chlorination Cl₂ / FeCl₃4-positionSimilar to bromination, directed by the activating amino group to the least hindered position.
Nitration HNO₃ / H₂SO₄MixtureIn acidic media, protonation forms the meta-directing anilinium ion, leading to substitution at C2/C6, while some reaction may still occur on the free amine at C4. learncbse.in
Sulfonation Fuming H₂SO₄2- and 6-positionsThe reaction proceeds on the anilinium ion, which directs the electrophile to the meta positions.

The presence of bromine and chlorine atoms on the aniline ring has a significant impact on its reactivity towards electrophiles. Halogens exert a dual electronic effect: they are electron-withdrawing through the inductive effect (-I) and electron-donating through resonance (+M). pressbooks.pub

Despite being deactivators, halogens are ortho- and para-directors. This is because their electron-donating resonance effect, although weaker than the inductive effect, is exerted only at the ortho and para positions. pressbooks.pub This resonance donation helps to stabilize the carbocation intermediate (the arenium ion) formed during electrophilic attack at these positions. libretexts.org In the case of 3-bromo-5-chloroaniline, the directing effects of the halogens align with the powerful ortho-, para-directing effect of the amino group, reinforcing the activation of the C2, C4, and C6 positions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (NAS) provides a pathway to replace substituents on an aromatic ring with nucleophiles. This reaction class is generally less common for simple aryl halides unless the ring is activated by strong electron-withdrawing groups.

In 3-bromo-5-chloroaniline, both the bromine and chlorine atoms are potential leaving groups in a nucleophilic substitution reaction. A more reactive halogen can displace a less reactive one from a solution of its halide, with reactivity increasing up the group in many contexts. savemyexams.comsavemyexams.com However, in the context of nucleophilic aromatic substitution, the leaving group ability is related to the strength of the carbon-halogen bond and the stability of the resulting halide anion. The typical order of leaving group ability in these reactions is I > Br > Cl > F. This is attributed to the decreasing strength of the carbon-halogen bond down the group.

Consequently, the C-Br bond at the 3-position is expected to be more susceptible to nucleophilic displacement than the C-Cl bond at the 5-position. A strong nucleophile could selectively replace the bromine atom under appropriate conditions.

The most common mechanism for NAS on activated aryl halides is the addition-elimination (SNAr) mechanism. libretexts.org This process involves two steps:

Addition : The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The formation of this intermediate temporarily disrupts the aromaticity of the ring. libretexts.org

Elimination : The leaving group (a halide ion) is expelled, and the aromaticity of the ring is restored. libretexts.org

The rate-determining step is typically the formation of the high-energy Meisenheimer complex. libretexts.org The stability of this intermediate is crucial for the reaction to proceed. The presence of strong electron-withdrawing groups (like -NO₂) ortho or para to the leaving group is usually required to delocalize the negative charge and stabilize the complex.

In 3-bromo-5-chloroaniline, the electron-withdrawing nature of the halogen atoms provides some stabilization for the negative charge in the Meisenheimer complex. However, the absence of a strongly activating group like a nitro group means that forcing conditions (e.g., high temperatures, strong nucleophiles, and potentially catalysis) would likely be necessary to facilitate nucleophilic aromatic substitution.

Transition-Metal-Catalyzed Transformations

The carbon-halogen bonds in 3-bromo-5-chloroaniline are excellent handles for a wide array of transition-metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds is a key feature that allows for selective and sequential functionalization of the molecule. The C-Br bond is significantly more reactive than the C-Cl bond in the oxidative addition step of most cross-coupling catalytic cycles (e.g., with palladium catalysts).

This selective reactivity allows for transformations at the C3 position while leaving the C5 position available for subsequent reactions. Common transformations include Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. mdpi.com

The table below provides examples of potential transition-metal-catalyzed reactions involving 3-bromo-5-chloroaniline, highlighting the selective reactivity of the C-Br bond.

Reaction TypeCoupling PartnerCatalyst System (Typical)Major Product
Suzuki-Miyaura Coupling Arylboronic acid (Ar-B(OH)₂)Pd(PPh₃)₄, base (e.g., Na₂CO₃)3-Aryl-5-chloroaniline
Buchwald-Hartwig Amination Amine (R₂NH)Pd₂(dba)₃, ligand (e.g., XPhos), base (e.g., NaOtBu)3-(Dialkylamino)-5-chloroaniline
Sonogashira Coupling Terminal alkyne (R-C≡CH)PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N)3-(Alkynyl)-5-chloroaniline
Heck Coupling Alkene (e.g., Styrene)Pd(OAc)₂, PPh₃, base (e.g., Et₃N)3-(Styryl)-5-chloroaniline

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, other C-C and C-N couplings)

Cross-coupling reactions are powerful tools for forming carbon-carbon (C-C) and carbon-heteroatom bonds, with palladium-catalyzed reactions being particularly prominent. For a substrate like 3-bromo-5-chloroaniline, the differential reactivity of the C-Br and C-Cl bonds (C-Br bonds are generally more reactive in oxidative addition) allows for selective functionalization.

The Suzuki-Miyaura coupling is a widely used C-C bond-forming reaction that couples an organoboron compound with an organohalide. mdpi.com In the case of 3-bromo-5-chloroaniline, a palladium catalyst can facilitate the selective coupling at the more reactive C-Br position with an arylboronic acid to form a biphenyl (B1667301) derivative, leaving the C-Cl bond intact for subsequent transformations. The general catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst. nih.gov

Another critical transformation is the Buchwald-Hartwig amination , a palladium-catalyzed C-N bond-forming reaction between an aryl halide and an amine. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction allows for the synthesis of more complex diaryl or alkyl-aryl amines from 3-bromo-5-chloroaniline. The choice of phosphine (B1218219) ligands is crucial for the efficiency and scope of these reactions, with bulky, electron-rich ligands often providing the best results. nih.govwikipedia.org

The table below illustrates potential cross-coupling reactions using a dihaloaniline substrate, highlighting the conditions that can be employed.

Reaction TypeCoupling PartnerCatalyst System (Typical)Product TypeSelectivity
Suzuki-MiyauraArylboronic Acid (Ar-B(OH)₂)Pd(PPh₃)₄ / Base (e.g., Na₂CO₃)C-C Coupled BiarylHigh for C-Br over C-Cl
Buchwald-HartwigSecondary Amine (R₂NH)Pd₂(dba)₃ / Ligand (e.g., BINAP) / Base (e.g., NaOtBu)C-N Coupled ArylaminePreferential at C-Br
Heck CouplingAlkene (e.g., Styrene)Pd(OAc)₂ / P(o-tol)₃ / Base (e.g., Et₃N)C-C Coupled AlkeneHigh for C-Br over C-Cl
Sonogashira CouplingTerminal Alkyne (RC≡CH)PdCl₂(PPh₃)₂ / CuI / Base (e.g., Et₃N)C-C Coupled AlkyneHigh for C-Br over C-Cl

C-H Activation and Functionalization

Direct C-H activation is an increasingly important strategy in organic synthesis that avoids the need for pre-functionalized starting materials. organic-chemistry.org In 3-bromo-5-chloroaniline, the aniline moiety can act as a directing group, guiding a transition metal catalyst (commonly palladium or rhodium) to activate and functionalize the C-H bonds at the ortho positions (C2 and C6).

Palladium-catalyzed direct ortho-arylation of unprotected anilines has been demonstrated, showcasing that N-protection is not always necessary. acs.orgnih.govresearchgate.net Specialized ligands, such as [2,2′-bipyridin]-6(1H)-one, can facilitate this transformation by playing a cooperative role in the C-H cleavage step, leading to high regioselectivity. acs.orgnih.gov While specific studies on 3-bromo-5-chloroaniline are not prevalent, the established methodologies for other substituted anilines suggest its potential for similar transformations. For instance, carbamate-protected anilines can undergo palladium-catalyzed ortho-arylation with diazonium salts under mild, oxidant-free conditions. nih.govacs.org

Similarly, rhodium(III)-catalyzed C-H olefination provides a direct route to synthesize ortho-alkenyl phenols from N-phenoxyacetamides, where the directing group is traceless in the final product. nih.gov This highlights the potential for functionalizing the C-H bonds of aniline derivatives through carefully designed catalytic systems.

The table below outlines representative C-H functionalization reactions applicable to aniline derivatives.

Reaction TypeReagentCatalyst System (Typical)Directing GroupProduct
Ortho-ArylationAryl HalidePd(OAc)₂ / Ligand-NH₂ (unprotected)2-Aryl-3-bromo-5-chloroaniline
Ortho-ArylationDiazonium SaltPd(OAc)₂-NHBoc (Carbamate)N-(2-Aryl-3-bromo-5-chlorophenyl)carbamate
Ortho-OlefinationAlkene[RhCp*Cl₂]₂ / AgSbF₆-NHAc (Acetanilide)2-Alkenyl-3-bromo-5-chloroacetanilide

Hydroamination and Hydroamidation Chemistry

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is an atom-economical method for synthesizing substituted amines. While not as common as cross-coupling, transition metal-catalyzed hydroamination of alkenes and alkynes with anilines has been developed. Catalysts based on gold, ruthenium, iridium, and other late transition metals can facilitate this transformation. unimi.itnih.gov

For example, gold nanoparticles have been shown to catalyze the hydroamination of phenylacetylene (B144264) with various substituted anilines, producing aromatic ketimines with high yield and selectivity. unimi.it The electronic properties of the aniline can influence the reaction rate. Similarly, ruthenium and iridium complexes have been used for the anti-Markovnikov hydroamination of vinylarenes. nih.govberkeley.edu While this compound itself is not a common substrate in published studies, the principles apply to substituted anilines, suggesting its potential utility in such reactions, likely after neutralization of the hydrochloride salt.

The table below summarizes findings for the hydroamination of phenylacetylene with various substituted anilines using a gold nanoparticle catalyst system.

Aniline SubstratePhenylacetylene SubstrateCatalyst SystemYield (%)Reference
AnilinePhenylacetyleneAuNPs-sPSB90 unimi.it
4-MethylanilinePhenylacetyleneAuNPs-sPSB95 unimi.it
4-MethoxyanilinePhenylacetyleneAuNPs-sPSB98 unimi.it
4-ChloroanilinePhenylacetyleneAuNPs-sPSB85 unimi.it

Other Significant Organic Reactions

Oxidation and Reduction Pathways of the Aromatic Ring

The aromatic ring and its substituents in 3-bromo-5-chloroaniline can undergo various oxidation and reduction reactions.

Reduction Pathways: Catalytic hydrodehalogenation is a significant reduction pathway for aryl halides. This reaction typically employs a palladium catalyst (e.g., Pd/C) and a hydrogen source to replace a halogen atom with hydrogen. Bromo substituents are generally reduced more readily than chloro substituents. organic-chemistry.org This differential reactivity allows for the selective reduction of the C-Br bond in 3-bromo-5-chloroaniline to yield 3-chloroaniline (B41212), while leaving the C-Cl bond intact under controlled conditions. This selective dehalogenation is a valuable tool for synthesizing molecules with specific halogenation patterns. organic-chemistry.orgunive.it

Oxidation Pathways: The oxidation of anilines can be complex. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the amino group and potentially the aromatic ring, often leading to degradation or polymerization. libretexts.orgmychemblog.comwikipedia.orgmasterorganicchemistry.com Under controlled conditions, the oxidation of substituted anilines can yield products like nitrosobenzenes, nitrobenzenes, or azoxybenzenes. The presence of deactivating halogen groups on the ring would likely make the ring more resistant to oxidative cleavage compared to unsubstituted aniline.

Diazotization and Sandmeyer-type Reactions

The primary amino group of 3-bromo-5-chloroaniline is readily converted into a diazonium salt upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl, H₂SO₄). The resulting 3-bromo-5-chlorobenzenediazonium salt is a versatile intermediate because the diazonium group (-N₂⁺) is an excellent leaving group (as N₂ gas).

This intermediate is central to Sandmeyer-type reactions , which allow for the replacement of the diazonium group with a wide range of substituents. The classic Sandmeyer reaction uses copper(I) salts to introduce halides or a cyano group.

CuCl introduces a chlorine atom, yielding 1-bromo-3,5-dichlorobenzene.

CuBr introduces a bromine atom, yielding 1,3-dibromo-5-chlorobenzene.

CuCN introduces a cyano group, yielding 3-bromo-5-chlorobenzonitrile.

Other related transformations include the Schiemann reaction (using HBF₄ for fluorination) and reaction with potassium iodide for iodination. These reactions provide a powerful method for synthesizing a variety of 1,3,5-trisubstituted benzene (B151609) derivatives from a common aniline precursor.

The table below illustrates the products that can be synthesized from 3-bromo-5-chloroaniline via diazotization followed by Sandmeyer-type reactions.

ReagentReaction NameProduct
1. NaNO₂, HCl 2. CuClSandmeyer Reaction1-Bromo-3,5-dichlorobenzene
1. NaNO₂, HBr 2. CuBrSandmeyer Reaction1,3-Dibromo-5-chlorobenzene
1. NaNO₂, H₂SO₄ 2. CuCNSandmeyer Reaction3-Bromo-5-chlorobenzonitrile
1. NaNO₂, HCl 2. KIIodination1-Bromo-5-chloro-3-iodobenzene
1. NaNO₂, HBF₄ 2. HeatSchiemann Reaction1-Bromo-5-chloro-3-fluorobenzene
1. NaNO₂, H₂SO₄ 2. H₂O, HeatHydrolysis3-Bromo-5-chlorophenol

Advanced Applications in Chemical Synthesis and Research

Building Block for Complex Organic Scaffolds

The distinct reactivity of the functional groups in 3-Bromo-5-chloroaniline (B31250) hydrochloride allows it to serve as a foundational building block for intricate organic structures. Chemists leverage the amine group for cyclization reactions and the halogen atoms for cross-coupling and further substitution, enabling the construction of polyhalogenated systems and fused heterocyclic scaffolds.

Asymmetrically halogenated benzene (B151609) derivatives are highly prized in organic synthesis because the presence of different halogens on the aromatic core permits sequential and site-selective chemical modifications. The differential reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl) can be exploited for programmed, stepwise functionalization. 3-Bromo-5-chloroaniline hydrochloride provides a platform where the bromo and chloro groups can be selectively targeted in reactions like transition metal-catalyzed cross-coupling to build more complex polyhalogenated aromatic compounds. The synthesis of related, more complex structures such as 3-bromo-2-chloro-5-iodoaniline hydrochloride demonstrates the utility of aniline (B41778) precursors in generating multi-halogenated scaffolds for specialized applications. bldpharm.com These compounds are integral to the synthesis of a wide range of materials and molecules.

Table 1: Reactivity and Applications in Polyhalogenated Synthesis

Feature Synthetic Utility Resulting Structure Type
Differential C-Halogen Bond Strength Allows for sequential, site-selective cross-coupling reactions. Asymmetrically functionalized aromatics.
Amine Group (-NH2) Can be transformed or used as a directing group for further halogenation. Highly substituted anilines.

| Aromatic Ring | Serves as the core scaffold for building complex molecules. | Polyhalogenated benzenoids. |

The aniline moiety is a classic precursor for constructing fused heterocyclic systems. The amine group provides a nucleophilic site essential for ring-closing reactions to form bicyclic and polycyclic structures. For instance, substituted anilines are widely used in the synthesis of quinolines and quinazolines through condensation and cyclization reactions. nih.govchemicalbook.com this compound can be utilized in similar synthetic strategies. The compound serves as a precursor for creating complex fused heterocycles, such as pyrazolopyrimidines. bldpharm.comchemicalbook.com The synthesis of compounds like 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine showcases its role in building these important structural motifs, which are common in medicinal chemistry. bldpharm.com

Precursor for Derivatives in Pharmaceutical and Agrochemical Discovery

Halogenated organic compounds play a significant role in the life sciences, with chlorine-containing molecules being particularly prominent among FDA-approved pharmaceuticals. nih.gov this compound acts as a key starting material for synthesizing novel derivatives with potential biological activity, owing to its combination of reactive sites that allow for diverse chemical modifications.

The structure of this compound is a valuable template for generating molecules with recognized biological importance. It is a key building block for intermediates used in the synthesis of Active Pharmaceutical Ingredients (APIs). wipo.int A notable example is its use in the synthesis of 3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate for various APIs. wipo.int The pyrazole (B372694) motif, constructed using the aniline precursor, is a well-established pharmacophore in drug discovery. Similarly, the synthesis of pyrazolopyrimidine systems, which are known for their diverse biological activities, further highlights the compound's utility in medicinal chemistry. bldpharm.com

The compound is instrumental in the targeted synthesis of specific families of heterocycles that are of high interest in pharmaceutical and agrochemical research. One such example is the synthesis of pyrazolo[1,5-a]pyrimidines, a class of fused heterocyclic compounds structurally related to pyridopyrimidinones. bldpharm.comchemicalbook.com The ability to generate complex and specific scaffolds like 3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine demonstrates the reagent's value in accessing unique chemical spaces for screening and development programs. bldpharm.com

Research in Functional Materials and Polymer Science

The applications of halogenated anilines extend beyond life sciences into materials science. Related compounds, such as 3-Bromo-5-methylaniline hydrochloride, are utilized in the development of organic electronics like OLEDs (Organic Light Emitting Diodes) and in the creation of high-performance polymers. chemimpex.com The aromatic nature of this compound, combined with its reactive amine and halogen sites, makes it a suitable candidate for polymerization and for incorporation into functional materials. Halogenated aromatics are generally crucial in the development of liquid crystals, flame retardants, and organic electronic materials, indicating a potential role for this compound in creating novel materials with tailored electronic or physical properties.

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
3-Bromo-5-chloroaniline
3-bromo-2-chloro-5-iodoaniline hydrochloride
1-Bromo-3-chloro-5-iodobenzene
Quinolines
Quinazolines
3-Bromo-5-chloropyrazolo[1,5-a]pyrimidine
3-Bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid
Pyridopyrimidinones

Advanced Characterization and Computational Studies

Spectroscopic Methodologies in Structural Elucidation

NMR spectroscopy is a powerful tool for elucidating the precise structure of 3-Bromo-5-chloroaniline (B31250) hydrochloride in solution. The protonation of the aniline (B41778) nitrogen to form the anilinium ion significantly influences the chemical shifts of the aromatic protons compared to its free base, 3-bromo-5-chloroaniline.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of the hydrochloride salt, the aromatic region would display signals for the three non-equivalent protons on the benzene (B151609) ring. Due to the electron-withdrawing effects of the bromine, chlorine, and the positively charged ammonium (B1175870) group (-NH₃⁺), these protons are expected to be deshielded and resonate at lower fields (higher ppm values) compared to aniline itself. The proton at the C2 position, situated between the bromine and chlorine atoms, would likely appear as a triplet, while the protons at C4 and C6 would each appear as triplets, with coupling constants typical for meta-coupling in a benzene ring. The protons of the -NH₃⁺ group would likely appear as a broad singlet, and its chemical shift can be solvent-dependent. For the free base, 3-bromo-5-chloroaniline, ¹H NMR data has been recorded in DMSO, showing distinct peaks for the aromatic protons. bmrb.io

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum of 3-Bromo-5-chloroaniline hydrochloride is expected to show six distinct signals for the aromatic carbons. The carbons directly bonded to the halogens (C3 and C5) will be significantly influenced by their electronegativity. The carbon atom attached to the ammonium group (C1) will also exhibit a characteristic chemical shift. Publicly available data for the closely related 3-chloroaniline (B41212) hydrochloride shows characteristic shifts for the carbon atoms, which can be used as a reference for predicting the spectrum of this compound. chemicalbook.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Bromo-5-chloroaniline and its Hydrochloride Salt.
Atom PositionPredicted ¹H Chemical Shift (ppm) for Hydrochloride¹H Chemical Shift (ppm) for Free Base (in DMSO) bmrb.ioPredicted ¹³C Chemical Shift (ppm) for Hydrochloride
C1-NH₃⁺/NH₂Broad singlet, >7.55.89 (s, 2H)~140-145
C2-H~7.3-7.5 (t)6.95 (t, J=1.8 Hz, 1H)~115-120
C3-Br--~120-125
C4-H~7.1-7.3 (t)6.78 (t, J=1.9 Hz, 1H)~125-130
C5-Cl--~135-140
C6-H~7.0-7.2 (t)6.65 (t, J=2.0 Hz, 1H)~110-115

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound. The technique provides a mass-to-charge ratio (m/z) of the ionized molecule. For 3-Bromo-5-chloroaniline, the molecular formula is C₆H₅BrClN, leading to a monoisotopic mass of approximately 204.93 g/mol . uni.luchemspider.com In the mass spectrum, the presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in a nearly 1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) would result in a characteristic isotopic pattern for the molecular ion peak, which is a definitive confirmation of the presence of these halogens. When analyzing the hydrochloride salt, the spectrum would typically show the molecular ion peak corresponding to the free base after the loss of HCl.

Table 2: Predicted Isotopic Pattern for the Molecular Ion of 3-Bromo-5-chloroaniline.
Isotopologuem/z (approx.)Relative Abundance (approx.)
C₆H₅⁷⁹Br³⁵ClN205100%
C₆H₅⁷⁹Br³⁷ClN20732%
C₆H₅⁸¹Br³⁵ClN20798%
C₆H₅⁸¹Br³⁷ClN20931%

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the IR spectrum of this compound, the most prominent feature would be the stretching vibrations of the anilinium group (-NH₃⁺). These typically appear as a broad band in the region of 2800-3200 cm⁻¹. The N-H bending vibrations are expected in the 1575-1630 cm⁻¹ range. Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring appear in the 1450-1600 cm⁻¹ region. The C-Br and C-Cl stretching vibrations are found in the fingerprint region, typically below 800 cm⁻¹. Spectral data for the related 3-bromoaniline (B18343) shows characteristic N-H stretches for the primary amine. chemicalbook.com

UV-Vis spectrophotometry measures the electronic transitions within a molecule and is often used to monitor the progress of reactions involving aromatic compounds. Aniline and its derivatives exhibit characteristic absorption bands in the UV region. researchgate.net Aniline itself has two main absorption bands around 230 nm and 280 nm. researchgate.net The formation of the anilinium ion in this compound is expected to cause a hypsochromic (blue) shift in the absorption maxima compared to the free base, as the protonation of the nitrogen atom reduces its electron-donating ability into the aromatic ring. ajrsp.com This spectral shift can be a useful diagnostic tool for confirming salt formation or for monitoring reactions where the aniline is a reactant or product. The UV-Vis spectrum of aniline hydrochloride shows absorption at specific wavelengths which can be used for comparative analysis. nist.gov

Computational Chemistry and Theoretical Investigations

Computational chemistry provides valuable theoretical insights into the molecular properties of this compound, complementing experimental data. Methods like Density Functional Theory (DFT) can be used to optimize the molecular geometry and predict spectroscopic properties. acs.org

Theoretical calculations can elucidate the electronic structure, including the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The HOMO-LUMO energy gap is an important parameter for understanding the chemical reactivity and kinetic stability of the molecule. For halogenated anilines, the presence of electron-withdrawing halogen substituents is known to influence these frontier orbitals. researchgate.netdntb.gov.ua

Furthermore, computational models can predict vibrational frequencies, which can be correlated with experimental IR and Raman spectra. They can also be used to simulate NMR chemical shifts, aiding in the interpretation of experimental spectra. Molecular electrostatic potential maps can be generated to visualize the electron-rich and electron-poor regions of the molecule, providing insights into its intermolecular interactions, including hydrogen and halogen bonding capabilities. nih.govacs.org

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties of a molecule. For this compound, these calculations would provide a quantitative description of the electron distribution and orbital energies, which are fundamental to its chemical behavior.

A primary focus of such a study would be the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

In the case of this compound, the presence of electronegative bromine and chlorine atoms, along with the electron-withdrawing anilinium group (-NH3+), would be expected to lower the energies of both the HOMO and LUMO compared to aniline. The precise distribution of these orbitals would reveal the most electron-rich and electron-deficient regions of the molecule. It is anticipated that the HOMO would have significant contributions from the π-system of the benzene ring and the non-bonding electrons of the halogen atoms, while the LUMO would likely be a π* orbital of the aromatic ring.

Table 1: Projected Electronic Properties from Quantum Chemical Calculations

Property Predicted Characteristic for this compound Significance
HOMO Energy Relatively low Indicates moderate electron-donating ability
LUMO Energy Low Indicates a propensity to accept electrons
HOMO-LUMO Gap Moderate Suggests reasonable kinetic stability

These calculations would also yield an electrostatic potential map, visually representing the charge distribution and highlighting the positively charged anilinium group and the relatively electron-rich regions around the halogen atoms. This information is invaluable for predicting how the molecule will interact with other chemical species.

Molecular Dynamics and Conformational Analysis

While the aromatic ring of this compound is rigid, the molecule possesses conformational flexibility primarily around the C-N bond. Molecular Dynamics (MD) simulations offer a powerful method to explore the conformational landscape of the molecule over time, providing insights into its dynamic behavior in different environments, such as in solution.

An MD simulation would model the movements of the atoms in the molecule by solving Newton's equations of motion. This would allow for the exploration of the rotational barrier around the C-N bond and the preferred orientations of the anilinium group relative to the benzene ring. The simulation would also capture the interactions of the molecule with its surroundings, such as solvent molecules, which can influence its conformational preferences.

The primary goal of a conformational analysis would be to identify the most stable conformers (low-energy states) and the energy barriers between them. For this compound, the orientation of the -NH3+ group will be influenced by steric hindrance from the adjacent bromine atom and electrostatic interactions. The results would likely indicate a preferred staggered conformation to minimize these repulsive interactions.

Table 2: Key Parameters from a Hypothetical Molecular Dynamics Simulation

Parameter Information Gained Expected Outcome for this compound
Torsional Angle (C-C-N-H) Preferred orientation of the anilinium group A staggered conformation is likely to be the most stable.
Rotational Energy Barrier Energy required to rotate around the C-N bond A moderate barrier, allowing for conformational flexibility at room temperature.

Understanding the conformational dynamics is crucial as the three-dimensional shape of a molecule can significantly impact its biological activity and physical properties.

Prediction of Reactivity and Selectivity

Computational methods can be employed to predict the reactivity and selectivity of this compound in various chemical reactions. By analyzing the electronic structure, one can identify the most probable sites for electrophilic and nucleophilic attack.

Fukui functions, derived from DFT calculations, are often used to predict local reactivity. These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed. A high value of the Fukui function for nucleophilic attack (f+) suggests a site prone to attack by a nucleophile, while a high value for electrophilic attack (f-) indicates a site susceptible to attack by an electrophile.

For this compound, the anilinium group is a strong deactivating group, directing incoming electrophiles to the meta positions relative to itself. However, since the ring is already substituted, the positions ortho and para to the halogen atoms would also be considered. Computational analysis would provide a more nuanced picture, quantifying the reactivity of each carbon atom in the aromatic ring. The nitrogen atom of the anilinium group would be the primary site for deprotonation under basic conditions.

Table 3: Predicted Reactivity Indices

Atomic Site Predicted Reactivity Rationale
C2, C4, C6 Susceptible to nucleophilic attack Electron-deficient due to the influence of the anilinium and halogen groups.
C1, C3, C5 Less reactive towards electrophiles Deactivated by the anilinium group.

These predictions are invaluable for designing synthetic routes involving this compound and for understanding its potential metabolic pathways.

Crystal Packing Analysis and Intermolecular Interactions

The arrangement of molecules in a crystal lattice is governed by a delicate balance of intermolecular interactions. For this compound, a solid, the analysis of its crystal packing would reveal the forces that dictate its solid-state structure. While a specific crystal structure is not publicly available, we can infer the likely interactions based on the functional groups present.

The most significant intermolecular interaction would be hydrogen bonding. The anilinium group (-NH3+) is an excellent hydrogen bond donor, and it would form strong hydrogen bonds with the chloride counter-ion (Cl-). These N-H···Cl hydrogen bonds would likely be a dominant feature in the crystal packing, forming extensive networks that hold the ions together.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. This analysis would allow for the decomposition of the crystal packing into contributions from different types of contacts (e.g., H···Cl, H···H, C···H).

Table 4: Probable Intermolecular Interactions in the Crystal Lattice

Interaction Type Donor Acceptor Significance
Hydrogen Bonding N-H (Anilinium) Cl- (Chloride) Primary interaction governing the crystal structure.
Halogen Bonding C-Br, C-Cl Electron-rich atoms (e.g., Cl-) Contributes to the directionality of the packing.
π-π Stacking Aromatic Ring Aromatic Ring Can influence the packing efficiency.

The study of these interactions is crucial for understanding the physical properties of the solid material, such as its melting point, solubility, and mechanical stability.

Concluding Perspectives and Future Research Directions

Emerging Trends in Halogenated Aniline (B41778) Chemistry

The chemistry of halogenated anilines is evolving, driven by the demand for functional molecules with precisely controlled properties. A significant emerging trend is the utilization of these compounds in supramolecular chemistry and crystal engineering. Perhalogenated anilines are being explored as bifunctional donors capable of forming both hydrogen bonds (via the amine group) and halogen bonds (via the halogen substituents). acs.org This dual capability allows for the construction of complex, predictable, and stable crystalline co-structures with other molecules. acs.org The interplay and competition between hydrogen and halogen bonding can even be controlled by the choice of solvent, offering a sophisticated method for directing molecular self-assembly. acs.org

Another key trend is the development of highly regioselective halogenation techniques. Traditional methods often struggle to control the position of halogen atoms on the electron-rich aniline ring. nih.gov Modern approaches, however, are providing unprecedented control. Palladium-catalyzed meta-C–H chlorination, for example, allows for the direct functionalization of a previously hard-to-access position on the aniline scaffold. acs.orgnih.gov Similarly, organocatalytic methods using secondary ammonium (B1175870) salts are enabling highly ortho-selective chlorination of anilines. researchgate.net These advanced synthetic tools are critical for creating specific isomers required for pharmaceuticals and advanced materials.

Furthermore, the discovery that some complex halogenated anilines are not exclusively synthetic, but are also produced by marine microorganisms, opens up a new field of natural product chemistry and biosynthesis research. rsc.orgnih.gov

Addressing Synthetic Challenges and Enhancing Sustainability

While synthetic capabilities have advanced, significant challenges remain, particularly concerning sustainability. The production of anilines has traditionally relied on energy-intensive processes using high temperatures, high pressures, and often, precious metal catalysts. specchemonline.com These methods can be inefficient and generate significant chemical waste. specchemonline.com A major goal for future research is the development of "green" synthetic routes.

Progress in this area includes the direct halogenation of unprotected anilines using copper halides in ionic liquids, which circumvents the need for protective groups and harsh reagents like flowing oxygen or HCl gas. nih.gov This not only simplifies the synthesis but also reduces the environmental impact by minimizing reaction and separation steps. nih.gov Another sustainable approach involves electrochemistry. Researchers have developed methods that use electricity, often from renewable sources, to drive the synthesis of anilines from nitrobenzenes at room temperature and pressure, using a redox mediator to improve efficiency and reduce byproducts. specchemonline.com

Chemoenzymatic processes are also being explored to create more sustainable pathways for producing aniline derivatives, aiming to replace harsh chemical reagents with biological catalysts. rsc.org The overarching challenge is to transition these innovative, greener lab-scale methods into viable, large-scale industrial processes, making the production of halogenated anilines both economically and environmentally sustainable. specchemonline.comijtsrd.com

Untapped Potential in Novel Chemical Architectures

The true potential of halogenated anilines like 3-bromo-5-chloroaniline (B31250) lies in their role as building blocks for novel and complex chemical architectures. The specific placement of different halogen atoms (e.g., bromine and chlorine) provides distinct reactivity and steric and electronic properties, which can be exploited in multi-step syntheses.

The ability of halogens to participate in halogen bonding is a key area of untapped potential. acs.org This directional, non-covalent interaction is increasingly recognized as a powerful tool for designing the three-dimensional structure of materials, including liquid crystals, conductive polymers, and pharmaceutical co-crystals. By carefully selecting halogenated anilines, chemists can program molecules to self-assemble into desired supramolecular structures. acs.orgjyu.fi Recent studies have even demonstrated halogen bonding to aromatic carbon systems, opening up new paradigms for crystal engineering where even simple hydrocarbons can be used as building blocks. chemrxiv.org

In medicinal chemistry, the strategic placement of halogens on an aniline ring is a well-established method for modulating a drug's metabolic stability, membrane permeability, and binding affinity to its biological target. The continued development of regioselective synthesis methods will allow for the creation of new libraries of halogenated anilines, providing medicinal chemists with a richer palette of building blocks for designing next-generation therapeutics. researchgate.net The combination of versatile reactivity and the capacity for directed intermolecular interactions ensures that halogenated anilines will remain central to the development of novel and functional chemical architectures for the foreseeable future.

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